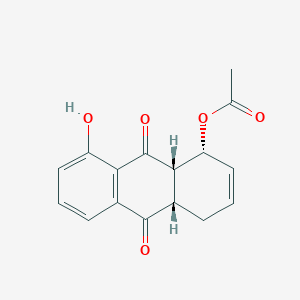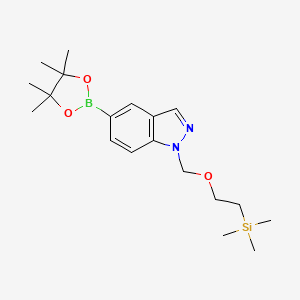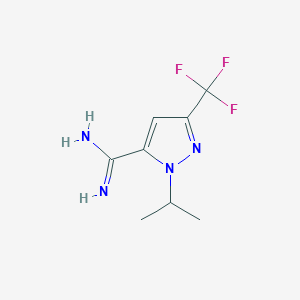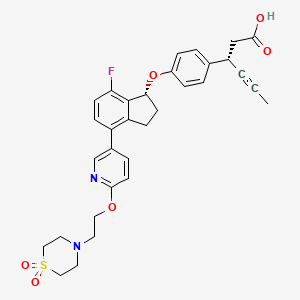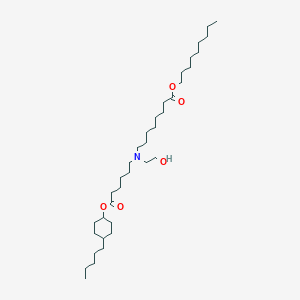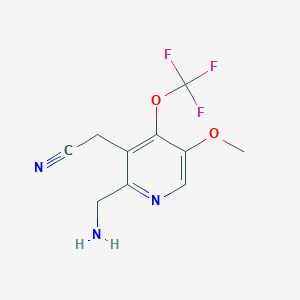
2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and amines.
Introduction of Functional Groups: The methoxy and trifluoromethoxy groups are introduced through nucleophilic substitution reactions using appropriate reagents.
Aminomethylation: The aminomethyl group is introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Acetonitrile Group Addition: The acetonitrile group is typically added through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-3-acetonitrile
- 2-(Aminomethyl)-5-chloro-4-(trifluoromethoxy)pyridine-3-acetonitrile
Uniqueness
2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research fields.
Properties
Molecular Formula |
C10H10F3N3O2 |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C10H10F3N3O2/c1-17-8-5-16-7(4-15)6(2-3-14)9(8)18-10(11,12)13/h5H,2,4,15H2,1H3 |
InChI Key |
NTBSHLKLFYYOFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C(=C1OC(F)(F)F)CC#N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(Diethylamino)ethyl)-2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B13349933.png)
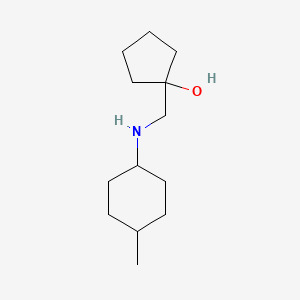
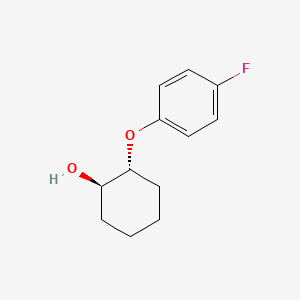
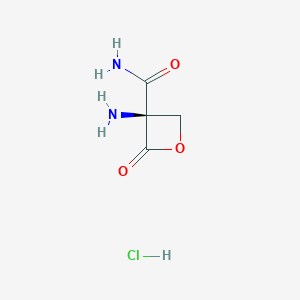
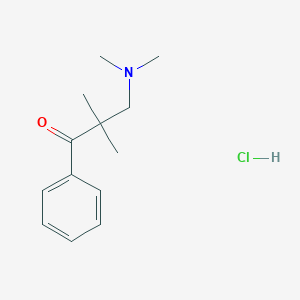
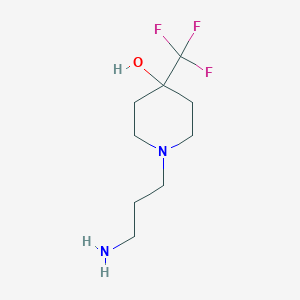
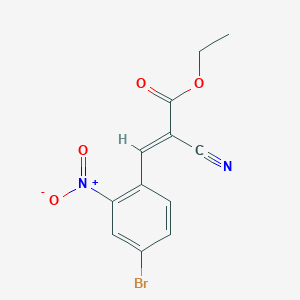

![3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol](/img/structure/B13349995.png)
